molecular formula C21H27N5O3 B2878157 9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-25-9

9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2878157
CAS No.: 877617-25-9
M. Wt: 397.479
InChI Key: NNRDUSNEDBZTTL-UHFFFAOYSA-N
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Description

The compound 9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a heterocyclic molecule featuring a fused purino-pyrimidine-dione core. Key structural attributes include:

  • Core structure: A bicyclic system combining purine and pyrimidine moieties with 2,4-dione functional groups.
  • Substituents:
    • A 2-methoxyphenyl group at position 7.
    • Methyl groups at positions 1 and 5.
    • A 2-methylpropyl (isobutyl) chain at position 3.
  • Physicochemical implications: The 2-methoxy substitution on the phenyl ring introduces steric hindrance and electronic effects distinct from para-substituted analogs. The isobutyl group enhances lipophilicity compared to linear alkyl chains .

Properties

IUPAC Name

9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-13(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-14(3)12-25(17)20)15-8-6-7-9-16(15)29-5/h6-9,13-14H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRDUSNEDBZTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Purino-Pyrimidine-Dione Derivatives
Compound Name Substituents (Position 3) Phenyl Substitution Molecular Weight (g/mol) Key Properties/Actions
Target Compound 2-methylpropyl 2-methoxyphenyl ~434 (estimated) Not reported in evidence
9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl* Pentyl 4-methoxyphenyl ~448 (estimated) Unspecified in evidence
9-(3-Methoxyphenyl)-3-(2-morpholinoethyl)** Morpholinoethyl 3-methoxyphenyl 454.53 Potential GPCR interactions

Notes:

  • Meta/para vs. ortho substitution : The 2-methoxy group (ortho) in the target compound may sterically hinder interactions compared to 3- or 4-methoxy analogs, which have fewer spatial constraints .
  • Alkyl chain differences: The isobutyl group (branched) in the target compound likely increases lipophilicity (logP ~1.7–2.0 estimated) compared to linear pentyl or polar morpholinoethyl chains .
Pyrrolo-Pyrazine-Dione Derivatives
Compound Name Core Structure Substituents Biological Activity
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- Pyrrolo-pyrazine-dione 2-methylpropyl Antibacterial, cytotoxic

Key differences :

  • The shared 2-methylpropyl substituent suggests similar hydrophobic interactions, but cytotoxic activity (e.g., SW480 colon cancer cell inhibition ) highlights core-dependent bioactivity divergence.

Functional Group Impact on Bioactivity

  • 4-Methoxyphenyl (): Para-substitution may optimize π-π stacking in hydrophobic pockets compared to ortho-substituted analogs.
  • Alkyl chain variations: Isobutyl vs. pentyl: Branched chains may reduce metabolic degradation compared to linear chains. Morpholinoethyl: Adds hydrogen-bond acceptors (morpholine oxygen), possibly improving target engagement in enzymatic or receptor contexts .

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